molecular formula C6H11F2NO B14785822 3,3-Difluoro-4-methylpiperidin-4-ol

3,3-Difluoro-4-methylpiperidin-4-ol

Cat. No.: B14785822
M. Wt: 151.15 g/mol
InChI Key: WBACXXUETCSNKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-methyl-piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions . For instance, the reaction of 4-methyl-piperidin-4-ol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product .

Industrial Production Methods

Industrial production of 3,3-difluoro-4-methyl-piperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methyl-piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-4-methyl-piperidin-4-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3,3-Difluoro-4-methyl-piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methyl-piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also influence metabolic pathways by altering the stability and reactivity of intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-4-methyl-piperidin-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various applications .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3,3-difluoro-4-methylpiperidin-4-ol

InChI

InChI=1S/C6H11F2NO/c1-5(10)2-3-9-4-6(5,7)8/h9-10H,2-4H2,1H3

InChI Key

WBACXXUETCSNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1(F)F)O

Origin of Product

United States

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